molecular formula C14H13FN2O B7500284 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide

2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No. B7500284
M. Wt: 244.26 g/mol
InChI Key: VUVFUOZGXMXFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators that play a crucial role in various diseases.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves the inhibition of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, a protein that is essential for the biosynthesis of leukotrienes. By inhibiting 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, the compound reduces the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in various diseases. This mechanism has been extensively studied and has been shown to be effective in reducing inflammation in animal models of asthma, COPD, and IBD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide have been extensively studied in animal models and cell cultures. The compound has been shown to reduce the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in various diseases. In addition, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have also been shown to reduce airway hyperresponsiveness, mucus production, and eosinophil infiltration in animal models of asthma and COPD. Furthermore, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have been shown to reduce inflammation and promote mucosal healing in animal models of IBD.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide in lab experiments include its high potency and specificity for 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, which allows for precise and targeted inhibition of leukotriene biosynthesis. In addition, the compound has been extensively studied and optimized for high yield and purity, which makes it a reliable tool for research. However, the limitations of using 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in lab experiments include their potential off-target effects and the need for careful dosing and administration to avoid toxicity.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide and 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in general. One direction is to investigate the potential use of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in combination with other anti-inflammatory agents for the treatment of asthma, COPD, and IBD. Another direction is to investigate the potential use of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors as anti-cancer agents, as leukotrienes have been shown to promote tumor growth and metastasis. Furthermore, future research could focus on the development of more potent and selective 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors with fewer off-target effects and improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves the reaction between 4-fluoro-benzaldehyde and 3-methylpyridine-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acetylation of the resulting amine with acetic anhydride. This method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The compound has been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators that play a crucial role in the pathogenesis of these diseases. In addition, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have also been investigated for their potential use as anti-cancer agents, as leukotrienes have been shown to promote tumor growth and metastasis.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-3-2-8-16-14(10)17-13(18)9-11-4-6-12(15)7-5-11/h2-8H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVFUOZGXMXFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide

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